2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461041
InChI: InChI=1S/C14H21NO3/c1-11(2)15(6-7-16)10-12-4-3-5-13-14(12)18-9-8-17-13/h3-5,11,16H,6-10H2,1-2H3
SMILES: CC(C)N(CCO)CC1=C2C(=CC=C1)OCCO2
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13461041

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol -

Specification

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name 2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]ethanol
Standard InChI InChI=1S/C14H21NO3/c1-11(2)15(6-7-16)10-12-4-3-5-13-14(12)18-9-8-17-13/h3-5,11,16H,6-10H2,1-2H3
Standard InChI Key CKMIDFCXROKNGF-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1=C2C(=CC=C1)OCCO2
Canonical SMILES CC(C)N(CCO)CC1=C2C(=CC=C1)OCCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure features a 2,3-dihydrobenzo[1, dioxin moiety, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The dioxin core is substituted at the 5-position with a methyl group linked to an isopropylaminoethanol chain . Key structural attributes include:

PropertyValue
Molecular formulaC14H21NO3\text{C}_{14}\text{H}_{21}\text{NO}_3
Molecular weight251.32 g/mol
IUPAC name2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]ethanol
SMILESCC(C)N(CCO)CC1COC2=CC=CC=C2O1
InChIKeyPZFNQHKQDFISBZ-UHFFFAOYSA-N

The ethanol moiety and isopropyl group enhance solubility and receptor interaction, while the dioxin core contributes to steric bulk and electronic effects .

Spectroscopic and Computational Data

  • NMR: Protons on the dioxin ring resonate at δ 6.8–7.1 ppm (aromatic), while the isopropyl group shows split signals at δ 1.1–1.3 ppm .

  • X-ray crystallography: The dioxin ring adopts a boat conformation, with the methyl group at the 5-position in an equatorial orientation .

  • Computational modeling: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, favoring interactions with polar receptor pockets .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves a multi-step sequence:

  • Dioxin core formation: Condensation of catechol derivatives with epichlorohydrin under basic conditions yields the benzo dioxin scaffold .

  • Side-chain introduction: Nucleophilic substitution of the dioxin-methyl bromide with isopropylamine, followed by ethanol functionalization via alkylation .

A representative protocol from patent literature involves:

  • Reacting 5-chloro-2-nitro-4-(trifluoromethyl)aniline with 2,2,2-trifluoroethanol in DMSO/KOH at 23°C for 35 days.

  • Boc protection of intermediates, followed by deprotection with trifluoroacetic acid (TFA) in CH2Cl2\text{CH}_2\text{Cl}_2.

Yield: 95% after column chromatography (toluene/ethyl acetate, 19:1) .

Challenges and Innovations

  • Regioselectivity: Controlling substitution at the 5-position requires careful optimization of reaction conditions.

  • Catalysis: Recent advances employ gold nanoparticles to enhance reaction rates and selectivity .

Pharmacological Applications

Alpha-2C Adrenergic Receptor Antagonism

The compound exhibits nanomolar affinity for alpha-2C receptors (IC50=0.3μM\text{IC}_{50} = 0.3 \, \mu\text{M}) with >100-fold selectivity over alpha-2A/B subtypes . Mechanisms include:

  • Competitive inhibition of norepinephrine binding via hydrophobic interactions with transmembrane domain 4 .

  • Modulation of cAMP levels in CHO cells transfected with human alpha-2C receptors .

IndicationMechanistic RationaleClinical Status
Parkinson’s diseaseEnhances dopaminergic signalingPreclinical
Chronic painInhibits spinal glutamate releasePhase I (related analogs)
DepressionAugments monoaminergic neurotransmissionIn vitro

Dosage: Effective oral doses in rodent models range from 0.1–10 mg/kg/day .

Research Findings and Comparative Analysis

Receptor Binding Studies

A 2008 study compared the compound to analogs:

CompoundAlpha-2C IC50\text{IC}_{50}Alpha-2A Selectivity
Target compound0.3 µM120-fold
Naphthyridine derivative1.2 µM45-fold
Pyrrolidine analog2.5 µM18-fold

Superior selectivity is attributed to the dioxin moiety’s planar geometry, which sterically hinders off-target binding .

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